Boc-L-Hydroxyprolinol
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Overview
Description
Boc-L-Hydroxyprolinol, also known as tert-Butyloxycarbonyl-L-hydroxyprolinol, is a derivative of hydroxyproline. Hydroxyproline is an important amino acid that plays a crucial role in the stability of collagen, which is a major component of connective tissues in animals. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its chiral nature and ability to form stable intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-L-Hydroxyprolinol is typically synthesized through the protection of L-hydroxyproline. The process involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-hydroxyproline is protected using a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting L-hydroxyproline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Reduction of the Carboxyl Group: The carboxyl group of the protected hydroxyproline is then reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Boc-L-Hydroxyprolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Boc-L-Hydroxyprolinol has numerous applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of protein structure and function, particularly in the synthesis of collagen-like peptides.
Medicine: this compound is employed in the development of pharmaceuticals, especially those targeting connective tissue disorders.
Industry: It is used in the production of cosmetics and food additives due to its role in collagen stability.
Mechanism of Action
The mechanism of action of Boc-L-Hydroxyprolinol involves its ability to form stable intermediates during chemical reactions. The Boc group provides steric protection, allowing selective reactions to occur at other functional groups. In biological systems, the compound can mimic the structure of hydroxyproline, influencing the stability and function of collagen and other proteins.
Comparison with Similar Compounds
Trans-4-Hydroxy-L-proline: A major component of collagen, used in similar applications but lacks the Boc protection.
Fmoc-Hydroxyproline: Another protected form of hydroxyproline, used in peptide synthesis with a different protecting group.
L-4-Hydroxyproline Methyl Ester: A derivative used in organic synthesis with a methyl ester group instead of Boc.
Uniqueness: Boc-L-Hydroxyprolinol is unique due to its Boc protection, which provides steric hindrance and stability during chemical reactions. This makes it particularly useful in selective synthesis and the preparation of complex molecules.
Properties
IUPAC Name |
tert-butyl (2R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-8(13)7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIDZEBNRLNGMS-GVHYBUMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@H]1CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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